molecular formula C15H16N4OS B11070503 4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile

4-[4-(Diethylamino)phenyl]-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11070503
M. Wt: 300.4 g/mol
InChI Key: VVJKDTKKOFHEOW-UHFFFAOYSA-N
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Description

6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and a pyrimidinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with thiourea and cyanoacetic acid under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidinecarbonitrile core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(DIETHYLAMINO)PHENYL]-2,6-BIS(4-(4-AMINOPHENOXY)PHENYL)PYRIDINE: A compound with similar structural features but different functional groups.

    TRIS[4-(DIETHYLAMINO)PHENYL]AMINE: Another compound with a diethylamino group and phenyl rings, used in optoelectronic applications.

Uniqueness

6-[4-(DIETHYLAMINO)PHENYL]-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions and interactions with biological targets, making it a versatile compound in research and industry.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C15H16N4OS/c1-3-19(4-2)11-7-5-10(6-8-11)13-12(9-16)14(20)18-15(21)17-13/h5-8H,3-4H2,1-2H3,(H2,17,18,20,21)

InChI Key

VVJKDTKKOFHEOW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N

Origin of Product

United States

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